
Methyl (3E)-hexa-3,5-dienoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Methyl (3E)-hexa-3,5-dienoate is a conjugated diene, which is a type of organic compound characterized by having two double bonds separated by a single bond. This arrangement allows for the possibility of various chemical reactions, particularly those that involve the addition of atoms or groups across the double bonds.
Synthesis Analysis
The synthesis of conjugated dienes can be complex due to their reactivity. However, the papers provided offer insights into the synthesis of related compounds. For instance, the synthesis of compounds containing the isoprene unit, such as methyl (2E,4E)-3,7,11-trimethyldodeca-2,4-dienoate, involves the reaction of dianions with other organic molecules, followed by elimination reactions to achieve the desired configuration . Although not directly related to this compound, these methods could potentially be adapted for its synthesis.
Molecular Structure Analysis
The molecular structure of conjugated dienes like this compound is significant because it influences their reactivity and the types of reactions they can undergo. The presence of conjugated double bonds means that these compounds can participate in Diels-Alder reactions, as evidenced by the use of a dienophile to form stable adducts with conjugated dienes .
Chemical Reactions Analysis
Conjugated dienes are known for their ability to undergo a variety of chemical reactions. The Diels-Alder reaction is particularly noteworthy, as it allows for the formation of cyclohexene rings, which are common in many natural products and pharmaceuticals. The reaction is selective and rapid, making it a valuable tool in organic synthesis . Additionally, the treatment of related compounds with acids can lead to rapid isomerization, indicating that this compound may also be susceptible to such transformations .
Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would be influenced by its structure. Conjugated dienes typically have lower boiling points than their non-conjugated counterparts due to the extended π-electron system, which affects intermolecular forces. The presence of methyl groups can also influence the compound's solubility and reactivity. While specific data on this compound is not provided, related compounds such as 3,5,5-trimethyl-1-hexanol have been reviewed for their toxicological and dermatological properties, suggesting that similar assessments could be relevant for this compound .
科学的研究の応用
Applications in Synthesis of Complex Compounds
Methyl (3E)-hexa-3,5-dienoate, due to its structural properties, finds applications in the synthesis of complex organic compounds. It is used in the [4+2] anionic annulation process to produce 3-(2-alkenyl)naphthoates, which are crucial in the novel synthesis of anthraquinones and tetrahydroanthraquinones. This process, when combined with intramolecular carbonyl-ene reaction (ICE), enhances the accessibility of naphthoates, culminating in the creation of diastereoselective syntheses. This strategy was notably applied in the efficient 3-step synthesis of dehydroherbarin from a 3-methallylnaphthoate (Basak & Mal, 2017).
Role in the Synthesis of Agrochemicals
The chemical also plays a role in the formal synthesis of strobilurins A and X, which are key agrochemicals. It serves as a precursor in highly stereospecific reactions that lead to the synthesis of these compounds. The structural integrity of the C=C bonds in the conjugated aryldiene system is remarkably maintained throughout the transformation processes, underpinning the compound’s stability and reactivity (Grigorieva et al., 2010).
In Renewable Energy and Green Chemistry
The compound is utilized in the field of renewable energy and green chemistry. It is involved in cross metathesis processes with renewable cross partners like estragole and methyl sorbate to produce derivatives. The process is optimized through the judicious choice of ruthenium-based metathesis catalysts and reaction conditions, achieving good conversion and selectivity with minimal solvent and catalyst usage. This underscores the compound’s role in fostering sustainable chemical processes (Ferreira et al., 2021).
特性
IUPAC Name |
methyl (3E)-hexa-3,5-dienoate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H10O2/c1-3-4-5-6-7(8)9-2/h3-5H,1,6H2,2H3/b5-4+ |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FFACAHMRMSJQDK-SNAWJCMRSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)CC=CC=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC(=O)C/C=C/C=C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H10O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.15 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
32775-94-3 |
Source


|
| Record name | methyl (3E)-hexa-3,5-dienoate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-Iodoimidazo[1,5-a]pyridine](/img/structure/B2503334.png)
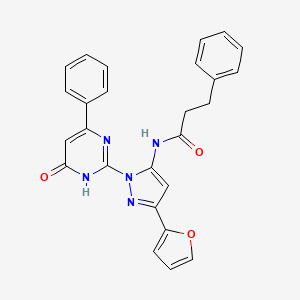
![7-hexadecyl-1,3-dimethyl-8-[(morpholin-4-yl)methyl]-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2503336.png)
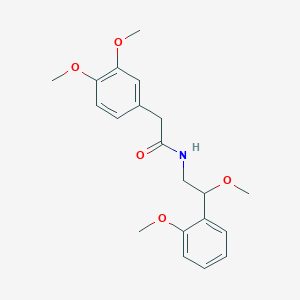

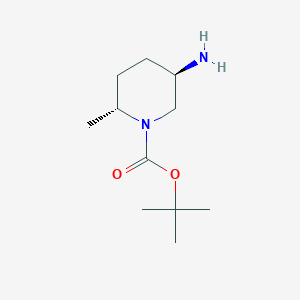
![5-[1-[2-[(1-Cyanocyclohexyl)-methylamino]-2-oxoethyl]piperidin-2-yl]-N,1-dimethylpyrrole-2-carboxamide](/img/structure/B2503340.png)
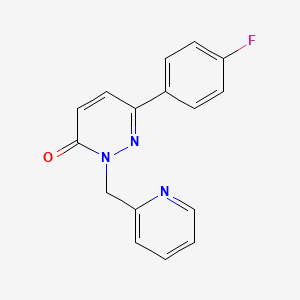
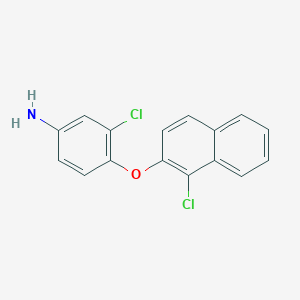

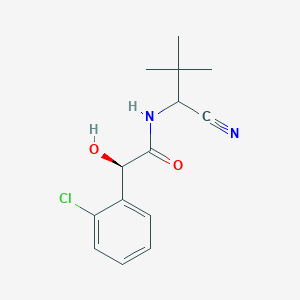
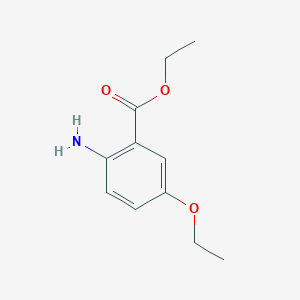
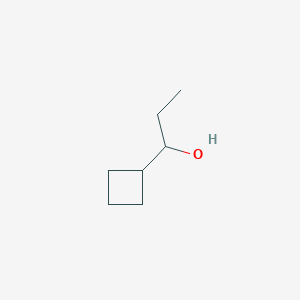
![4-ethoxy-N-{(E)-[(2-ethylphenyl)imino][(tetrahydrofuran-2-ylmethyl)amino]methyl}benzamide](/img/structure/B2503353.png)